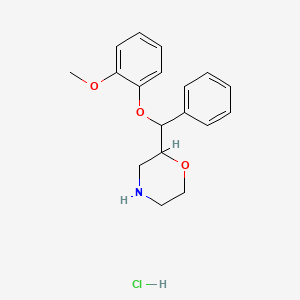
2-(alpha-(o-Methoxyphenoxy)benzyl)morpholine hydrochloride
Cat. No. B8418281
M. Wt: 335.8 g/mol
InChI Key: HDMXAQOVBAXTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04271160
Procedure details


3.35 g of N-(2-chloro-ethyl)-2-hydroxy-3-phenyl-3-(2-methoxy-phenoxy)-propylamine was dissolved in 40 ml of anhydrous THF at -10° C. At this temperature, slow dropwise addition was made to the mixture of 6.07 ml of 15% butyl lithium in hexane. After approximately 2 hours at -10° C. the temperature was slowly allowed to return to room temperature and the whole was stirred for another 20 hours in these conditions, and then concentrated to dryness. The residue was dissolved in ethyl ether, filtered and the filtrate again concentrated to dryness. The residue was converted to the hydrochloride by treatment with gaseous HCl in ethyl ether. After three crystallizations from a mixture of isopropanol and a very small quantity of ethyl ether, there was obtained 1.2 g of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine hydrochloride, melting point 112°-170° C. (Yield 35.7%) as a mixture of diastereoisomers. By means of chromatographic separation, as described in Examples 42 and 44, there were obtained two distinct diastereoisomers having melting point of 211°-214° C. and 175°-178° C. respectively.
Name
N-(2-chloro-ethyl)-2-hydroxy-3-phenyl-3-(2-methoxy-phenoxy)-propylamine
Quantity
3.35 g
Type
reactant
Reaction Step One




Yield
35.7%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH:6]([OH:23])[CH:7]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16].C([Li])CCC>C1COCC1.CCCCCC>[ClH:1].[CH3:16][O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[O:8][CH:7]([CH:6]1[O:23][CH2:2][CH2:3][NH:4][CH2:5]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
N-(2-chloro-ethyl)-2-hydroxy-3-phenyl-3-(2-methoxy-phenoxy)-propylamine
|
|
Quantity
|
3.35 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCNCC(C(OC1=C(C=CC=C1)OC)C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole was stirred for another 20 hours in these conditions
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
At this temperature, slow dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate again concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After three crystallizations
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
from a mixture of isopropanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC1=C(OC(C2=CC=CC=C2)C2CNCCO2)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 35.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
